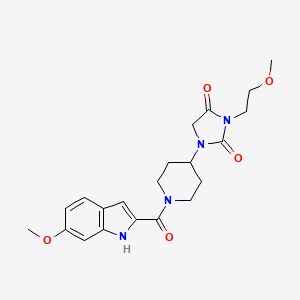

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and reported biological activities, including cytotoxicity and antimicrobial effects.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034605-52-0 |

| Molecular Formula | C21H26N4O5 |

| Molecular Weight | 414.5 g/mol |

The compound's biological activity is largely attributed to its structural components, particularly the indole and imidazolidine moieties. Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The methoxy groups may enhance lipophilicity and bioavailability, facilitating cellular uptake.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives of indole have shown potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. Research indicates that the compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure suggests potential interactions with bacterial cell walls or essential metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of indole-based compounds in preclinical models:

- Cytotoxicity Against Cancer Cells : A study reported that a related indole derivative showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong cytotoxic potential .

- Antibacterial Activity : Another investigation found that compounds with similar structures exhibited significant inhibition of Staphylococcus aureus and MRSA strains, showcasing their potential as antibacterial agents .

Research Findings

Research has focused on the optimization of the indole structure to enhance biological activity. Key findings include:

- Methoxy Substitution : The presence of methoxy groups at specific positions on the indole ring has been linked to increased potency against target cells .

- Dipeptide-type Inhibitors : Compounds incorporating the indole moiety have been developed as inhibitors for viral proteases, demonstrating promising antiviral activity .

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C21H26N4O5

- Molecular Weight : 414.5 g/mol

- CAS Number : 2034605-52-0

Structure

The structure of the compound features an indole moiety, a piperidine ring, and an imidazolidine dione, contributing to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and imidazolidine have shown promising activity against various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to assess the efficacy of these compounds, revealing potential for inhibition of tumor growth and cell proliferation .

Case Study: Antitumor Activity

A study utilizing a similar indole-based compound demonstrated high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective concentration ranges for therapeutic use . The structure-activity relationship (SAR) analysis revealed that modifications on the indole and imidazolidine rings could enhance cytotoxicity.

Neuroprotective Effects

Indole derivatives are also known for their neuroprotective capabilities. Research suggests that compounds like 1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione may exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Anti-inflammatory Potential

Compounds with similar structural features have been investigated for their anti-inflammatory properties. The imidazolidine ring has been associated with the inhibition of pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indole Derivative : Starting from commercially available indoles.

- Piperidine Ring Construction : Utilizing piperidine derivatives through nucleophilic substitution reactions.

- Imidazolidine Formation : Cyclization reactions leading to the formation of the imidazolidine structure.

Modifications for Enhanced Activity

Chemical modifications can significantly influence the biological activity of this compound. For example:

- Altering substituents on the indole or piperidine rings can enhance binding affinity to biological targets.

- Introducing functional groups can improve solubility and bioavailability.

Drug Development

The promising biological activities associated with this compound suggest that further research should focus on its development as a therapeutic agent. Potential areas include:

- Clinical Trials : Testing efficacy and safety in human subjects.

- Combination Therapies : Exploring synergistic effects with existing anticancer or anti-inflammatory drugs.

Research Collaborations

Collaboration between chemists and biologists is essential to fully understand the mechanisms underlying the compound's activity and to optimize its pharmacological properties.

Analyse Des Réactions Chimiques

Reactivity of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione (hydantoin) scaffold is prone to ring-opening reactions under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen can lead to cleavage of the C–N bond, yielding urea derivatives and α-amino acids.

-

Alkaline Conditions : Hydroxide ions may attack the carbonyl carbon, resulting in ring-opening to form amide intermediates.

Table 1: Hydantoin Core Reactivity

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (1M), 80°C | Urea derivatives + carboxylic acids |

| Alkaline hydrolysis | NaOH (2M), reflux | Amides + CO₂ |

| Nucleophilic substitution | R-X, DMF, K₂CO₃ | N-alkylated hydantoins |

Methoxy Group Transformations

The methoxy (-OCH₃) groups on the indole and ethyl side chain participate in demethylation and nucleophilic substitution :

-

Demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) can cleave methoxy groups to hydroxyls .

-

Nucleophilic Substitution : Methoxy groups may act as leaving groups in SN2 reactions with amines or thiols under basic conditions .

Example Reaction :

Ar-OCH3+NH3CuO, 200°CAr-NH2+CH3OH

Indole Moieties: Electrophilic Substitution

The 6-methoxyindole subunit undergoes electrophilic aromatic substitution (EAS) at the C5 position due to methoxy’s activating effect:

-

Halogenation : Cl₂ or Br₂ in acetic acid yields 5-haloindoles .

-

Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of AlCl₃ .

Key Insight : Steric hindrance from the adjacent carbonyl-piperidine group may reduce reactivity at C3 and C7 positions.

Piperidine Ring Modifications

The piperidine ring’s nitrogen can undergo:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert piperidine to pyridine derivatives.

Table 2: Piperidine Functionalization

Propriétés

IUPAC Name |

3-(2-methoxyethyl)-1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-29-10-9-24-19(26)13-25(21(24)28)15-5-7-23(8-6-15)20(27)18-11-14-3-4-16(30-2)12-17(14)22-18/h3-4,11-12,15,22H,5-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRKGQIFBOIFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.